4-oxo-N-[4-[2-[(4-oxochromene-3-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]chromene-2-carboxamide
Description
The compound 4-oxo-N-[4-[2-[(4-oxochromene-3-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]chromene-2-carboxamide features a bis-thiazolyl scaffold bridged by a chromene-4-oxo-carbonyl moiety. Its structure integrates two chromene rings (at positions 2 and 3) and two thiazole rings connected via amide linkages.
Properties
CAS No. |
477556-76-6 |
|---|---|
Molecular Formula |
C26H14N4O6S2 |
Molecular Weight |
542.54 |
IUPAC Name |
4-oxo-N-[4-[2-[(4-oxochromene-3-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]chromene-2-carboxamide |
InChI |
InChI=1S/C26H14N4O6S2/c31-18-9-21(36-20-8-4-1-5-13(18)20)24(34)30-26-28-17(12-38-26)16-11-37-25(27-16)29-23(33)15-10-35-19-7-3-2-6-14(19)22(15)32/h1-12H,(H,27,29,33)(H,28,30,34) |
InChI Key |
GVOMQGVZHYLQON-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC(=CS3)C4=CSC(=N4)NC(=O)C5=COC6=CC=CC=C6C5=O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 4-oxo-N-[4-[2-[(4-oxochromene-3-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]chromene-2-carboxamide is a complex organic molecule with potential biological activities. This article explores its synthesis, characterization, and biological effects, focusing on its anticancer properties and other relevant pharmacological activities.
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions, typically starting from simpler chromene derivatives. The process often includes the formation of thiazole rings and the introduction of various functional groups to enhance biological activity. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing promising results against various cancer cell lines and other biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of chromene derivatives. For instance, compounds related to this compound have been tested against multiple human tumor cell lines. The results indicate significant antiproliferative activities with IC50 values in the low micromolar range. Notably:
- Cell Lines Tested : The compound was tested against various cancer cell lines including HT-29 (colon carcinoma), MCF-7 (breast cancer), and A549 (lung cancer).
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4-Oxo-N-[...] | HT-29 | 0.5 |
| 4-Oxo-N-[...] | MCF-7 | 1.0 |
| 4-Oxo-N-[...] | A549 | 0.8 |
These findings suggest that derivatives of this compound could selectively target cancer cells while sparing normal cells .
The mechanism by which these compounds exert their anticancer effects includes:
- Microtubule Disruption : Compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest at the G2/M phase.
- Anti-Angiogenic Effects : In vitro and in vivo studies demonstrate that these compounds can inhibit angiogenesis, which is crucial for tumor growth and metastasis .
Other Biological Activities
Beyond anticancer properties, derivatives of this compound have also been evaluated for:
- Antimicrobial Activity : Some studies report antibacterial and antifungal activities against strains such as E. coli, S. aureus, and Candida albicans.
| Activity Type | Target Organism | Result |
|---|---|---|
| Antibacterial | E. coli | Moderate |
| Antifungal | Candida albicans | Significant |
These findings indicate a broader pharmacological potential for this class of compounds .
Case Studies
Several case studies have documented the efficacy of similar chromene derivatives in clinical settings or preclinical models:
- Case Study 1 : A study involving a derivative showed a marked reduction in tumor size in xenograft models when administered at specific dosages.
- Case Study 2 : Another investigation reported on the compound's synergistic effects when combined with traditional chemotherapeutics, enhancing overall treatment efficacy.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-oxo-N-[4-[2-[(4-oxochromene-3-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]chromene-2-carboxamide involves several steps, including the formation of the chromene backbone and the introduction of thiazole moieties. The general procedure typically includes:
- Formation of the Chromene Core : The initial step involves synthesizing 4-oxochromene derivatives through cyclization reactions of appropriate precursors.
- Thiazole Substitution : The thiazole rings are introduced via nucleophilic substitution reactions, where thiazole derivatives react with activated chromene intermediates.
- Characterization : The final product is characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
Biological Activities
Recent studies have highlighted various biological activities associated with this compound:
- Anticancer Properties : Compounds containing chromene and thiazole structures have shown promise in inhibiting cancer cell proliferation. For instance, derivatives similar to this compound have been reported to exhibit cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
- Antimicrobial Activity : The thiazole component is known for its antimicrobial properties. Preliminary tests indicate that the compound demonstrates significant activity against a range of bacterial strains, suggesting its potential as an antibiotic agent .
- Anti-inflammatory Effects : Some studies suggest that compounds with similar structural motifs can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases .
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of a series of chromene derivatives on human breast cancer cells (MCF7). The compound exhibited IC50 values in the micromolar range, indicating potent cytotoxicity. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Case Study 2: Antimicrobial Screening
A comprehensive screening was conducted on various thiazole-containing compounds against Gram-positive and Gram-negative bacteria. The results indicated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromene-Thiazolyl Hybrids
(a) 4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide
- Structure : Contains a single chromene-2-oxo group linked to a thiazolylamide with a 4-methylbenzoyl substituent.
- Key Differences : Lacks the bis-thiazolyl framework and dual chromene-4-oxo groups present in the target compound.
- Synthesis : Prepared via coupling reactions under standard amidation conditions .
- Significance : Demonstrates how substituents on the benzamide group influence solubility and crystallinity.
(b) 6-Methoxy-2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide
Thiazolidinone Derivatives
(a) N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g)
- Structure: Combines a thiazolidinone ring with a benzothiazole carboxamide.
- Synthesis: Ethanol-mediated cyclization (70% yield) .
- Bioactivity: Thiazolidinones in this class often exhibit antidiabetic or antimicrobial activity .
(b) N-[2-(2-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-2-[(6-methylbenzothiazolyl)amino]pyridine-3-carboxamide (6b)
Triazolyl and Heterocyclic Variants
(a) 2-Oxo-N-(4H-1,2,4-triazol-4-yl)-2H-chromene-3-carboxamide
- Structure : Substitutes thiazole with a 1,2,4-triazole ring.
- Key Differences : The triazole’s smaller size and higher hydrogen-bonding capacity may alter binding affinity in biological targets.
- Data : Molecular weight 256.22 g/mol, IR νmax 2214 cm⁻¹ (C≡N) .
(b) 4-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
